2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
CAS No.: 1221795-90-9
Cat. No.: VC21262793
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221795-90-9 |
|---|---|
| Molecular Formula | C20H28N2O6 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1 |
| Standard InChI Key | FXVJOFLORWKFHJ-QHBCJLDCSA-N |
| Isomeric SMILES | CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
| SMILES | CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Identity and Nomenclature
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol possesses several identifiers that facilitate its recognition in scientific literature and chemical databases. The compound's detailed identity information is presented in the following table:
Table 1: Basic Identity Information
| Parameter | Value |
|---|---|
| Common Name | 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol |
| CAS Number | 1221795-90-9 |
| IUPAC Name | tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-dioxino[5,4-b]pyridine-5-carboxylate |
| Molecular Formula | C₂₀H₂₈N₂O₆ |
| Molecular Weight | 392.45 g/mol |
| Synonyms | 5H-1,3-Dioxino[5,4-b]pyridine-5-carboxylic acid, 7-(acetylamino)hexahydro-8-hydroxy-2-phenyl-, 1,1-dimethylethyl ester, (4aR,7S,8R,8aR)- |
The stereochemical designations (4aR,7S,8R,8aR) are critical aspects of this compound's structure, as they define the three-dimensional orientation of functional groups that determine its biological activity and chemical reactivity .
Physical Properties
Understanding the physical properties of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is essential for its proper handling, storage, and application in research contexts. The compound exhibits the following physical characteristics:
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | White foam |
| Melting Point | 188-189°C |
| Solubility | Soluble in dichloromethane and methanol |
| State at Room Temperature | Solid |
| LogP (estimated) | ~1.4 (based on related structures) |
These physical properties influence experimental design considerations when working with this compound, particularly regarding solvent selection for reactions and purification procedures. The compound's moderate solubility in polar organic solvents like dichloromethane and methanol facilitates its use in various synthetic and biological applications .
Structural Characteristics
The structure of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol incorporates several distinct functional groups that contribute to its chemical behavior and biological activity:
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Piperidine-Based Core: The compound features a nitrogen-containing six-membered ring in place of the traditional pyranose structure found in conventional sugars, creating an iminosugar scaffold.
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Benzylidene Acetal: This protective group creates a second ring system by connecting the O-4 and O-6 positions, significantly restricting the conformational flexibility of the molecule and creating a bicyclic structure.
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tert-Butoxycarbonyl (Boc) Group: Attached to the ring nitrogen, this carbamate protecting group modifies the electronic properties of the nitrogen atom and serves as a protective group in synthetic contexts.
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Acetamido Group: Located at the C-2 position, this functionality is crucial for mimicking N-acetylglucosamine-processing enzymes' natural substrates.
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Hydroxyl Group: The free hydroxyl group at the C-8 position (equivalent to C-3 in conventional sugar numbering) provides a site for potential further modifications and contributes to hydrogen bonding interactions with target enzymes .
The specific stereochemical configuration at the four stereocenters (4aR,7S,8R,8aR) is essential for the compound's ability to effectively mimic natural substrates and transition states in glycosidase-catalyzed reactions.
Synthesis and Preparation
Purification and Characterization
The purification of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol typically employs standard techniques appropriate for complex carbohydrate derivatives:
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Column Chromatography: Silica gel chromatography using carefully optimized solvent systems (typically hexane/acetone or hexane/ethyl acetate gradients) is the most common purification method.
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Recrystallization: For achieving high purity, recrystallization from appropriate solvent combinations (potentially ethanol/water systems) may be employed.
Characterization of the compound typically involves multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide critical information about structure and stereochemistry, with characteristic signals for the benzylidene proton (typically appearing at δ 5.5-6.0 ppm), the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), and the acetamido methyl group (around δ 2.0-2.2 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula through precise mass determination, with the expected molecular ion at m/z 392.45.
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Infrared Spectroscopy: IR analysis reveals characteristic absorptions for key functional groups, including the carbonyl stretches of the Boc group (~1680-1700 cm⁻¹) and acetamido functionality (~1650-1670 cm⁻¹) .
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Optical Rotation: Measurement of specific rotation helps confirm the stereochemical integrity of the compound.
Biological Activity
Glycosidase Inhibition Mechanism
As a member of the imino sugar family, 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol exhibits significant potential as a glycosidase inhibitor. The compound's biological activity is primarily attributed to its ability to mimic the transition state of glycosidase-catalyzed reactions .
The inhibition mechanism typically involves:
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Structural Mimicry: The compound's nitrogen-containing ring structure resembles the oxocarbenium ion-like transition state formed during glycosidic bond hydrolysis.
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Active Site Binding: The spatial arrangement of hydroxyl groups and other functionalities allows for specific interactions with amino acid residues in the enzyme's active site, often through an extensive hydrogen bonding network.
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Competitive Inhibition: The compound generally acts as a competitive inhibitor by occupying the enzyme's active site, preventing binding of the natural substrate.
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pH-Dependent Activity: The protonation state of the ring nitrogen significantly affects inhibitory potency, with activity often showing pH dependence corresponding to the pKa of this nitrogen.
The presence of the acetamido group at the C-2 position is particularly relevant for targeting enzymes that process N-acetylglucosamine-containing substrates, such as hexosaminidases and certain O-GlcNAcase enzymes .
Structure-Activity Relationships
Structure-activity relationship studies on imino sugars like 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol have revealed several key factors that influence their biological activity:
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Ring Nitrogen: The presence and position of the ring nitrogen are essential for mimicking the transition state of glycosidase reactions.
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Hydroxyl Group Configuration: The stereochemical arrangement of hydroxyl groups determines enzyme specificity, with different patterns targeting different classes of glycosidases.
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N-Substitution: The nature of the substituent on the ring nitrogen (in this case, the Boc group) significantly influences inhibitory potency and selectivity by modulating the nitrogen's electronic properties and creating additional binding interactions.
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C-2 Substitution: The acetamido group at C-2 is crucial for recognition by enzymes that process N-acetylglucosamine-containing substrates, providing both hydrogen bonding capabilities and appropriate steric requirements.
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Conformational Constraints: The benzylidene group imposes conformational restrictions that can enhance binding affinity by reducing the entropic penalty associated with adopting the bound conformation .
Research Applications
Medicinal Chemistry
The glycosidase inhibitory properties of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol make it relevant to several areas of medicinal chemistry research:
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Diabetes Research: Inhibitors of intestinal α-glucosidases can delay carbohydrate digestion and absorption, potentially reducing postprandial glucose excursions. This mechanism forms the basis for existing antidiabetic drugs like acarbose, and new inhibitors with improved properties are continually sought .
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Lysosomal Storage Disorders: Selective inhibition of specific glycosidases involved in glycoprotein processing pathways offers potential therapeutic approaches for certain lysosomal storage disorders characterized by accumulation of unprocessed glycolipids or glycoproteins .
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Viral Infection Studies: Some glycosidase inhibitors can disrupt viral glycoprotein processing, interfering with proper folding and assembly of viral particles. This approach has shown promise in research on enveloped viruses that depend on host glycosylation machinery .
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Cancer Research: Altered glycosylation patterns are a hallmark of cancer cells, and compounds that interfere with glycoprocessing enzymes may offer avenues for targeted intervention in cancer metabolism and signaling.
The compound serves as an important chemical tool or potential lead structure in these areas, providing insights into structure-function relationships and mechanism-based drug design.
Synthetic Applications
Beyond its biological activities, 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol also serves valuable functions in organic synthesis:
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Building Block: The compound functions as a versatile intermediate for synthesizing more complex carbohydrate derivatives and glycomimetics .
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Protected Scaffold: Its pattern of protective groups allows for selective modifications at specific positions, enabling the generation of structure-activity relationship studies.
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Chiral Template: The well-defined stereochemistry makes it useful as a chiral template for asymmetric synthesis applications.
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Glycosylation Chemistry: Modified versions of this compound can serve as glycosyl donors or acceptors in the synthesis of complex oligosaccharides and glycoconjugates .
Biochemical Tool Applications
The compound also functions as a valuable biochemical tool:
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Enzyme Mechanism Studies: Used to investigate the catalytic mechanisms of glycosidases through inhibition kinetics and structural studies.
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Active Site Mapping: Helps in mapping the structural requirements of glycosidase active sites through structure-activity relationship studies.
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Affinity Labeling: Modified versions incorporating reactive groups can be used for affinity labeling and identification of target enzymes.
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Crystallography: Co-crystallization with target enzymes provides detailed structural information about enzyme-inhibitor interactions, guiding rational design of more potent inhibitors .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol typically reveals characteristic fragmentation patterns that confirm its structure. Expected features include:
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Molecular Ion: The intact molecular ion would appear at m/z 392.45, corresponding to the compound's molecular weight.
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Boc Fragmentation: A common fragmentation involves loss of the tert-butyl group (-57) or the entire Boc group (-100), resulting in prominent fragment ions.
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Benzylidene Fragmentation: Loss of the benzylidene group or fragments thereof often produces characteristic ions.
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Acetamido Loss: Loss of the acetyl group (-43) from the acetamido functionality represents another common fragmentation pathway.
High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula C₂₀H₂₈N₂O₆ .
Infrared Spectroscopy
Infrared spectroscopic analysis of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol reveals characteristic absorption bands associated with its functional groups:
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Carbonyl Stretching: Strong absorption bands around 1680-1700 cm⁻¹ (Boc carbonyl) and 1650-1670 cm⁻¹ (acetamido carbonyl).
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N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretch of the acetamido group.
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O-H Stretching: A broad band around 3200-3500 cm⁻¹ from the hydroxyl group at C-8.
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C-H Stretching: Bands at 2850-3000 cm⁻¹ from various C-H bonds in the molecule.
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Aromatic C=C Stretching: Bands at approximately 1450-1600 cm⁻¹ from the phenyl group.
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C-O Stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) associated with various C-O bonds in the molecule.
These spectral features provide valuable confirmation of the compound's structural elements and functional groups .
Comparison with Related Compounds
Relationship to 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
A closely related compound is 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS: 1221795-92-1), which differs by having an additional acetyl group at the C-3 position (C-8 in the heterocyclic numbering system).
Table 3: Comparison of Key Properties
| Property | 2-Acetamido-4,6-O-benzylidene-N-(tBoc)-1,2,5-trideoxy-1,5-imino-D-glucitol | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tBoc)-1,2,5-trideoxy-1,5-imino-D-glucitol |
|---|---|---|
| CAS Number | 1221795-90-9 | 1221795-92-1 |
| Molecular Formula | C₂₀H₂₈N₂O₆ | C₂₂H₃₀N₂O₇ |
| Molecular Weight | 392.45 g/mol | 434.5 g/mol |
| C-3 Position | Free hydroxyl | Acetylated (O-acetyl) |
The acetylation at the C-3 position in the related compound has several important implications:
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Increased Lipophilicity: The additional acetyl group enhances lipophilicity, potentially affecting cellular permeability and pharmacokinetic properties.
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Modified Hydrogen Bonding Pattern: Conversion of a hydrogen bond donor (hydroxyl) to an acceptor (acetyl) alters the compound's interaction profile with enzyme binding sites.
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Enhanced Stability: The acetyl group provides additional protection against unwanted reactions at the C-3 position during synthetic manipulations.
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Conformational Effects: The additional acetyl group may influence the conformational preferences of the molecule, potentially affecting binding affinity to target enzymes .
Relationship to 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol
Another related compound is 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol (CAS: 133697-16-2), which lacks the acetamido group at the C-2 position and has free hydroxyl groups at both C-2 and C-3 positions.
Table 4: Comparison with 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol
| Property | 2-Acetamido-4,6-O-benzylidene-N-(tBoc)-1,2,5-trideoxy-1,5-imino-D-glucitol | 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol |
|---|---|---|
| CAS Number | 1221795-90-9 | 133697-16-2 |
| Molecular Formula | C₂₀H₂₈N₂O₆ | C₁₈H₂₅NO₆ |
| Molecular Weight | 392.45 g/mol | 351.39 g/mol |
| C-2 Position | Acetamido group | Hydroxyl group |
| Target Enzymes | Hexosaminidases, O-GlcNAcases | Broader range of glycosidases |
This compound likely serves both as a synthetic intermediate in the preparation of more complex derivatives and as a research tool with a different enzyme selectivity profile. The absence of the acetamido group at C-2 broadens its potential interaction with various glycosidases beyond those specifically targeting N-acetylglucosamine-processing enzymes .
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